molecular formula C6H10N2O B12981904 2-(Morpholin-3-yl)acetonitrile

2-(Morpholin-3-yl)acetonitrile

Cat. No.: B12981904
M. Wt: 126.16 g/mol
InChI Key: HXPSIQWMYVOWSO-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)acetonitrile is a nitrile-containing organic compound featuring a morpholine ring substituted at the 3-position. Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. The acetonitrile moiety enhances reactivity, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2-morpholin-3-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSIQWMYVOWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)acetonitrile typically involves the reaction of morpholine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of acetonitrile to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-(Morpholin-3-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Morpholin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-(Morpholin-3-yl)acetonitrile with structurally related acetonitrile derivatives, focusing on synthesis, electronic properties, and applications.

Table 1: Structural and Molecular Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-(Morpholin-3-yl)acetonitrile C₆H₁₀N₂O 126.16 (theoretical) Morpholine ring, nitrile
2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile C₁₁H₁₁N₅OS 261.30 Triazole, methoxyphenyl, thioether
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile C₁₀H₈N₂O₂ 188.18 Indolinone, hydroxyl, nitrile
2-(1,3-Dioxoisoindolin-2-yl)acetonitrile C₁₀H₆N₂O₂ 186.17 Isoindolinone, nitrile

Key Observations :

  • Morpholine vs. Heterocycles: The morpholine ring offers a balance of electron-donating (oxygen) and basic (nitrogen) sites, contrasting with the electron-deficient triazole () or the planar aromatic isoindolinone ().
  • Reactivity : The nitrile group in all compounds enables nucleophilic additions or cyclizations, but the adjacent substituents modulate reactivity. For example, the thioether in triazole derivatives may facilitate sulfur-mediated coupling reactions .

Key Observations :

  • Solvent Effects : highlights that aprotic solvents (e.g., acetone) improve yields by reducing alkaline hydrolysis, a strategy applicable to morpholine-acetonitrile synthesis.
  • Temperature Control : For triazole derivatives, maintaining low temperatures (–5°C) prevents impurity formation, a consideration likely relevant to morpholine analogs .
Table 3: Electronic and Analytical Properties
Compound HOMO-LUMO Gap (eV) Characterization Techniques Key Findings
Coumarin-acetonitrile derivatives () 4.5–5.2 (DFT) DFT, IR, NMR Non-planar structures; HOMO localized on coumarin ring
Triazole-thioacetonitrile () N/A HPLC/DAD-MS, ¹H NMR Discrete impurity peaks at elevated temperatures
2-(Morpholin-3-yl)acetonitrile N/A (predicted) Extrapolated: NMR, MS, X-ray Expected morpholine ring puckering (see )

Key Observations :

  • Electronic Structure : The morpholine ring’s puckering () may influence electron density distribution compared to planar coumarin or triazole systems.
  • Analytical Challenges : Impurity profiling via HPLC/DAD-MS () and crystallography () are critical for nitrile derivatives due to their sensitivity to hydrolysis.

Biological Activity

2-(Morpholin-3-yl)acetonitrile is a chemical compound notable for its unique structural features, which include a morpholine ring and an acetonitrile group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the biological activity of 2-(Morpholin-3-yl)acetonitrile, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C7H12N2O
  • Molecular Weight : Approximately 140.18 g/mol

The presence of the morpholine moiety enhances its ability to interact with biological systems, potentially modulating enzyme activity or cellular pathways.

Antimicrobial Properties

Recent research indicates that 2-(Morpholin-3-yl)acetonitrile exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against:

  • Staphylococcus aureus (including methicillin-resistant strains)
  • Mycobacterium tuberculosis
  • Candida albicans

In studies, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 1 μg/mL against MRSA, indicating potent antibacterial properties .

Enzyme Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. The inhibition of this enzyme is crucial in treating conditions like Alzheimer's disease. Compounds similar to 2-(Morpholin-3-yl)acetonitrile have been shown to interact effectively within the active site of acetylcholinesterase, suggesting a promising avenue for further research in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of 2-(Morpholin-3-yl)acetonitrile. The following table summarizes related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
2-(Piperidin-1-yl)acetonitrileC7H12N2Contains a piperidine ring; affects solubility and activity
4-(Morpholin-4-yl)butyronitrileC10H16N2Longer carbon chain; different reactivity patterns
N-MethylmorpholineC5H11NOLacks nitrile group; primarily used as a solvent

The variations in structure significantly influence solubility, bioavailability, and biological activity, highlighting the importance of molecular design in drug development.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various morpholine derivatives, including 2-(Morpholin-3-yl)acetonitrile. The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics. The study emphasized its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .

Case Study 2: Acetylcholinesterase Inhibition

In another investigation focused on neuroactive compounds, researchers assessed the inhibitory effects of several morpholine derivatives on acetylcholinesterase. The results indicated that modifications to the morpholine structure could enhance inhibitory potency while reducing toxicity. This finding supports further exploration into 2-(Morpholin-3-yl)acetonitrile's potential in treating neurodegenerative diseases .

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